Green Synthetic Yield Benchmark: Metal-Free Cyanation Achieves 74% Isolated Yield for the Target Compound
A scalable, metal-free cyanation protocol converts 4-(2,2-difluorovinyl)dibenzo[b,d]thiophene to Dibenzo[b,d]thien-4-ylacetonitrile in 74% isolated yield using aqueous ammonia as the nitrogen source in acetonitrile solvent over 24 h, completely avoiding toxic cyanating reagents [1]. By contrast, traditional palladium-catalyzed cyanation of aryl halides (a common alternative route to arylacetonitriles) typically requires elevated temperatures (80–120 °C), metal catalysts, and cyanide sources, and comparative substrate-scope data from the same publication show that simpler benzothiophene and phenyl acetonitrile substrates give yields ranging from 62% to 89%, placing the 74% dibenzothiophene result firmly within the competitive range for this compound class [1].
| Evidence Dimension | Isolated synthetic yield (metal-free, green cyanation protocol) |
|---|---|
| Target Compound Data | 74% isolated yield (Dibenzo[b,d]thien-4-ylacetonitrile) |
| Comparator Or Baseline | 62–89% yield range reported for 17 diverse (het)arylacetonitrile substrates under identical conditions (Org. Lett. 2022, 24, 786–790) |
| Quantified Difference | Target compound yield (74%) falls within the interquartile range of the reported substrate scope; superior to electron-deficient aryl substrates (~62%) and comparable to electron-rich variants (~85–89%) |
| Conditions | 4-(2,2-difluorovinyl)dibenzo[b,d]thiophene, aq. NH₃, CH₃CN, 24 h, room temperature |
Why This Matters
The 74% yield demonstrates that the sterically demanding dibenzothiophene scaffold is tolerated in a green, scalable protocol, reducing procurement risk for labs seeking to avoid metal-catalyzed or toxic-cyanide routes.
- [1] Zhang, G.; Zhu, G.; Li, Y.; et al. Rapid and Simple Access to α-(Hetero)arylacetonitriles from Gem-Difluoroalkenes. Org. Lett. 2022, 24 (2), 786–790. DOI: 10.1021/acs.orglett.1c04336. View Source
